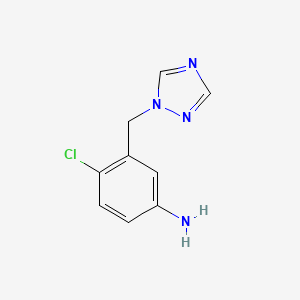
3-((1H-1,2,4-triazol-1-yl)methyl)-4-chloroaniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-((1H-1,2,4-triazol-1-yl)methyl)-4-chloroaniline is a chemical compound with the molecular formula C8H8ClN4. It is a derivative of aniline, where the aniline ring is substituted with a chlorine atom and a triazole ring.
作用机制
Target of Action
The primary targets of 3-((1H-1,2,4-triazol-1-yl)methyl)-4-chloroaniline are Cyclin-A2 and Cyclin-dependent kinase 2 . These proteins play a crucial role in cell cycle regulation, particularly in the transition from the G1 phase to the S phase .
Mode of Action
The compound’s mode of action could involve binding to these proteins, potentially inhibiting their function and leading to changes in cell cycle progression .
Biochemical Pathways
The affected pathways are primarily those involved in cell cycle regulation. By interacting with Cyclin-A2 and Cyclin-dependent kinase 2, the compound could disrupt the normal progression of the cell cycle .
Pharmacokinetics
The compound’s absorption, distribution, metabolism, and excretion (adme) properties are crucial for determining its bioavailability
Result of Action
Given its targets, it is likely that the compound could induce changes in cell cycle progression, potentially leading to cell cycle arrest or apoptosis .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules could affect the compound’s stability and its ability to interact with its targets
生化分析
Biochemical Properties
The 1,2,4-triazole ring in 3-((1H-1,2,4-triazol-1-yl)methyl)-4-chloroaniline is known to interact with various biomolecules through hydrogen-bonding and dipole interactions
Cellular Effects
In vitro studies have shown that some 1,2,4-triazole compounds exhibit potent inhibitory activities against certain cancer cell lines
Molecular Mechanism
It is hypothesized that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . These hypotheses require further experimental validation.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-((1H-1,2,4-triazol-1-yl)methyl)-4-chloroaniline typically involves the reaction of 4-chloroaniline with 1H-1,2,4-triazole in the presence of a suitable catalyst. One common method involves the use of a base such as sodium hydroxide or potassium carbonate to facilitate the reaction. The reaction is usually carried out in a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated reactors and precise control of reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
化学反应分析
Types of Reactions
3-((1H-1,2,4-triazol-1-yl)methyl)-4-chloroaniline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: Reduction reactions can convert the nitro group back to an amine.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro derivatives, while substitution reactions can introduce various functional groups into the molecule .
科学研究应用
3-((1H-1,2,4-triazol-1-yl)methyl)-4-chloroaniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibitors and as a building block for bioactive molecules.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
相似化合物的比较
Similar Compounds
3-chloro-4-(1H-1,2,4-triazol-1-yl)aniline: Similar structure but with different substitution patterns.
4-(1H-1,2,4-triazol-1-ylmethyl)aniline: Lacks the chlorine atom, leading to different chemical properties.
1-(4-aminobenzyl)-1,2,4-triazole: Another triazole derivative with similar applications.
Uniqueness
3-((1H-1,2,4-triazol-1-yl)methyl)-4-chloroaniline is unique due to the presence of both the chlorine atom and the triazole ring, which confer specific chemical reactivity and biological activity. This combination of functional groups makes it a valuable intermediate in organic synthesis and pharmaceutical research .
属性
IUPAC Name |
4-chloro-3-(1,2,4-triazol-1-ylmethyl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN4/c10-9-2-1-8(11)3-7(9)4-14-6-12-5-13-14/h1-3,5-6H,4,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSHVTVGCHRUWOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)CN2C=NC=N2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[4-[[Acetyl(propan-2-yl)amino]methyl]phenyl]prop-2-enamide](/img/structure/B2856086.png)
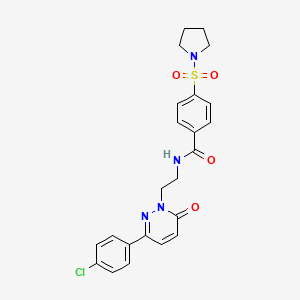
![(Z)-5-((2-((3-ethoxypropyl)amino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-isopropyl-2-thioxothiazolidin-4-one](/img/structure/B2856088.png)
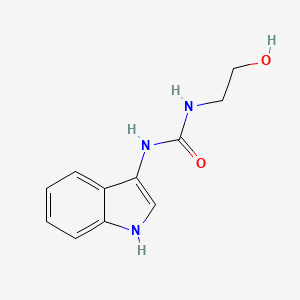
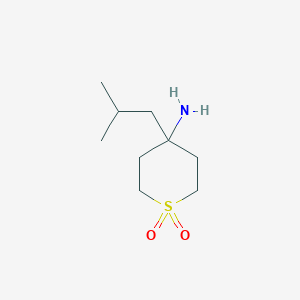
![N-(3-(dimethylamino)propyl)-1-methyl-N-(6-methylbenzo[d]thiazol-2-yl)-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2856095.png)
![3-[2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-2-oxoethyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B2856097.png)
![N-(1-cyanocyclohexyl)-2-{2,3-dimethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazin-7-yl}-N-methylacetamide](/img/structure/B2856099.png)
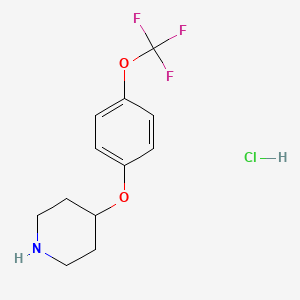
![2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)-N-(2-ethylphenyl)acetamide](/img/structure/B2856102.png)
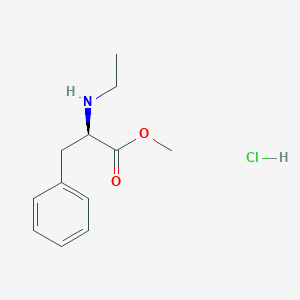
![2-Prop-2-enoyl-9-oxa-2-azaspiro[5.5]undecane-3-carboxylic acid](/img/structure/B2856106.png)
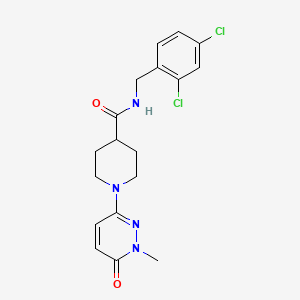
![Ethyl 7-oxo-2-{[(phenylsulfanyl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2856108.png)
